

Spectroscopic Analysis of 9-(Chloromethyl)anthracene: A Technical Guide

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Compound of Interest		
Compound Name:	9-(Chloromethyl)anthracene	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **9- (Chloromethyl)anthracene**, a key intermediate in organic synthesis and drug discovery. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of **9- (Chloromethyl)anthracene** are presented below.

1.1. ¹H NMR Data

The ¹H NMR spectrum of **9-(Chloromethyl)anthracene** was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).



Assignment	Chemical Shift (δ) at 399.65 MHz (ppm)[1]	Chemical Shift (δ) at 89.56 MHz (ppm)[1]
Aromatic H	8.405	8.392
Aromatic H	8.257	8.253
Aromatic H	7.964	7.952
Aromatic H	7.561	7.56
Aromatic H	7.455	7.44
-CH ₂ Cl	5.535	5.528

1.2. ¹³C NMR Data

The ¹³C NMR data provides insight into the carbon framework of the molecule. The spectrum was obtained in deuterated chloroform (CDCl₃).

Specific chemical shift values for the ¹³C NMR of **9-(Chloromethyl)anthracene** are not readily available in the searched literature. However, the presence of the spectrum has been confirmed.[2][3]

1.3. Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining high-resolution NMR spectra of solid organic compounds like **9-(Chloromethyl)anthracene** is as follows:

- Sample Preparation:
 - Weigh approximately 5-25 mg of 9-(Chloromethyl)anthracene for ¹H NMR and 50-100 mg for ¹³C NMR.[4]
 - Dissolve the sample in a suitable deuterated solvent, typically 0.6-0.7 mL of chloroform-d (CDCl₃), in a clean, dry vial.[4]
 - To ensure a homogeneous solution and remove any particulate matter that could affect the magnetic field, filter the solution through a small cotton plug in a Pasteur pipette directly



into a clean NMR tube.[5]

- The final volume of the sample in the NMR tube should be approximately 0.7 mL.[5]
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences. For routine ¹³C spectra, broadband proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.[6]



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Figure 1: Experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.1. IR Spectral Data

The IR spectrum of **9-(Chloromethyl)anthracene** has been recorded using both Potassium Bromide (KBr) wafer and Attenuated Total Reflectance (ATR) techniques.

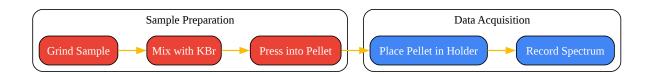
Specific peak assignments and their corresponding wavenumbers are not detailed in the provided search results, but the availability of the spectra is confirmed.



2.2. Experimental Protocols for IR Spectroscopy

2.2.1. KBr Pellet Method

- Sample Preparation:
 - Thoroughly clean and dry an agate mortar and pestle.
 - Grind approximately 1-2 mg of 9-(Chloromethyl)anthracene into a fine powder.[7]
 - Add about 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix thoroughly with the sample.[7]
 - Transfer the mixture to a pellet die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[8][9]
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm⁻¹.



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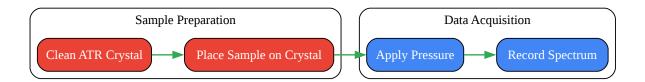
Figure 2: Workflow for FT-IR analysis using the KBr pellet method.

2.2.2. Attenuated Total Reflectance (ATR) Method

• Sample Preparation:



- Ensure the ATR crystal is clean and free of any contaminants.[7]
- Place a small amount of solid 9-(Chloromethyl)anthracene directly onto the ATR crystal.
 [7]
- Data Acquisition:
 - Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.[7][10]
 - Run the FT-IR analysis directly.[7]



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Figure 3: Workflow for FT-IR analysis using the ATR method.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight and fragmentation pattern of **9-(Chloromethyl)anthracene** can be determined using this method.

3.1. Mass Spectrometry Data

The mass spectrum of **9-(Chloromethyl)anthracene** was obtained using electron ionization (EI).



m/z	Relative Intensity (%)	Possible Fragment
228	9.1	[M+2] ⁺ (due to ³⁷ Cl isotope)
226	26.0	[M] ⁺ (molecular ion, due to ³⁵ Cl isotope)
191	100.0	[M-CI]+
189	25.2	[M-HCI]+

Data sourced from ChemicalBook.[1]

- 3.2. Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
- Sample Introduction:
 - For a volatile solid like 9-(Chloromethyl)anthracene, the sample can be introduced into the ion source via a direct insertion probe.[11]
 - The sample is heated to achieve a sufficient vapor pressure (at least 10^{-6} torr).[11]
- Ionization:
 - In the ion source, the gaseous sample molecules are bombarded by a beam of highenergy electrons (typically 70 eV).[11][12]
 - This causes the molecules to ionize and fragment.
- Mass Analysis and Detection:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
 - The separated ions are then detected, and a mass spectrum is generated.





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Figure 4: General workflow for Electron Ionization Mass Spectrometry.

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